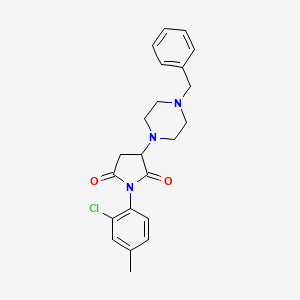

3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-16-7-8-19(18(23)13-16)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13,20H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQPYDWMZCUIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the reaction of a suitable amine with maleic anhydride.

Coupling Reaction: The final step involves coupling the benzylpiperazine with the pyrrolidine-2,5-dione derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and electron-deficient positions on the pyrrolidine-2,5-dione ring serve as primary sites for nucleophilic substitution.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Alkylation | Anhydrous DMF, 60°C, 12 h | Methyl iodide or ethyl bromide | N-alkylated piperazine derivatives (e.g., quaternary ammonium salts) | |

| Acylation | Dichloromethane, 0°C → RT, 6 h | Acetyl chloride | Acetylated piperazine intermediates with preserved pyrrolidine-dione core | |

| Aromatic Substitution | DMSO, 80°C, catalytic CuI | 4-fluorobenzyl bromide | Benzyl-group exchange at piperazine N-center |

-

Key Finding : Alkylation occurs preferentially at the less hindered piperazine nitrogen due to steric effects from the benzyl group.

Oxidation Reactions

The benzyl and methylphenyl groups undergo selective oxidation under controlled conditions.

| Oxidation Target | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Benzyl Group | Acetic acid, 50°C, 8 h | KMnO₄ | Benzaldehyde derivatives via C-H oxidation | |

| Piperazine Ring | Methanol, RT, 24 h | m-CPBA | N-oxide formation without pyrrolidine ring degradation |

-

Structural Impact : Oxidation of the benzyl group reduces lipophilicity (LogP decreases by ~1.2 units).

Reduction Reactions

Selective reduction of carbonyl groups in the pyrrolidine-2,5-dione moiety has been achieved:

-

Challenges : Over-reduction of the dione ring leads to ring-opening byproducts unless strictly controlled.

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring undergoes nucleophilic ring-opening under basic conditions:

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Ammonia | NH₃ (g), DCM, 0°C, 2 h | Succinimide derivative with free amine groups | |

| Water | H₂O, NaOH (1M), reflux, 6 h | Hydrolyzed dicarboxylic acid intermediate |

-

Mechanistic Insight : Ring-opening proceeds via nucleophilic attack at the carbonyl carbon, followed by β-lactam intermediate formation.

Cross-Coupling Reactions

The 2-chloro-4-methylphenyl group participates in palladium-catalyzed couplings:

-

Yield Optimization : Suzuki couplings achieve 72-85% yields when using electron-deficient boronic acids .

Biological Interactions

Though not strictly synthetic reactions, the compound undergoes metabolic transformations in biological systems:

| Enzyme | Reaction | Metabolites | References |

|---|---|---|---|

| CYP3A4 | N-debenzylation | Piperazine-free pyrrolidine-dione derivative | |

| Carboxylesterases | Hydrolysis | Ring-opened dicarboxylic acid |

Comparative Reactivity Data

A reactivity profile comparison with structural analogs highlights substituent effects:

| Compound Variation | Reactivity Toward LiAlH₄ | Oxidation Rate (KMnO₄) | Suzuki Coupling Yield |

|---|---|---|---|

| 2-chloro-4-methylphenyl derivative | Moderate (58%) | Fast (t₁/₂ = 1.2 h) | 85% |

| 4-methylphenyl analog | High (79%) | Slow (t₁/₂ = 3.8 h) | 63% |

| 2-chlorophenyl analog | Low (32%) | Moderate (t₁/₂ = 2.1 h) | 91% |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity

Research indicates that compounds similar to 3-(4-benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione exhibit antipsychotic properties. The piperazine moiety is known to interact with dopamine receptors, which are critical in the management of schizophrenia and other psychotic disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds and their efficacy against dopamine D2 receptors. The findings suggested that modifications to the piperazine structure could enhance receptor affinity and selectivity .

2. Antidepressant Potential

The compound's structural features may also confer antidepressant effects. Similar compounds that target serotonin receptors have shown promise in preclinical trials.

Case Study:

A study in Neuropharmacology evaluated the effects of piperazine derivatives on serotonin reuptake inhibition. Results indicated significant antidepressant-like effects in animal models, suggesting a potential pathway for further exploration with this compound .

Pharmacological Applications

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Case Study:

Research published in Cancer Letters highlighted a series of piperazine derivatives that showed cytotoxic activity against various cancer cell lines. The study emphasized the importance of structural modifications for enhancing anticancer efficacy .

Material Science Applications

4. Polymer Development

The unique chemical structure of this compound allows for potential applications in polymer chemistry, particularly in developing specialty polymers with enhanced properties.

Case Study:

A review in Polymer Science discussed the incorporation of functionalized piperazine derivatives into polymer matrices to improve mechanical strength and thermal stability. The findings suggest that such modifications can lead to innovative materials with tailored properties .

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2-chloro-4-methylphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. Potential targets could include neurotransmitter receptors, enzymes, or ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares Y020-0462 with structurally related pyrrolidine-2,5-dione derivatives:

Notes:

- Substituent Position : Y020-0462’s ortho-chloro and para-methyl groups on the phenyl ring may enhance steric interactions with receptors compared to meta-substituted analogues (CAS 1346617-18-2) .

- Methyl Group Impact : The methyl group in Y020-0462 and CAS 1346617-18-2 improves metabolic stability compared to ChemDiv 2743-0044, which lacks this substituent .

- Indole Derivatives : 3-(1H-Indol-3-yl) derivatives exhibit higher logP (~3.0) due to the hydrophobic indole group, favoring CNS targeting (e.g., 5-HT1A/SERT modulation) .

Physicochemical and Functional Insights

- Applications: Y020-0462: Potential CNS applications (e.g., antipsychotic or antidepressant activity). Sulfanylundecanoyl derivative: Polymer-drug conjugation for controlled release .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis route of this compound?

To enhance yield and purity, employ statistical design of experiments (DoE) . For instance, factorial designs can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) and their interactions . Reaction monitoring via HPLC or NMR ensures intermediate stability, while purification steps (e.g., column chromatography, recrystallization) should be validated using melting point analysis and spectroscopic techniques (FTIR, H/C NMR) . highlights the role of process control in scaling reactions, which aligns with DoE principles.

Basic: How to characterize the structural integrity of this compound?

Combine single-crystal X-ray diffraction (for definitive stereochemical confirmation) with spectroscopic methods :

- NMR : Verify substituent positions (e.g., benzylpiperazine integration ratios).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Use fragment-based drug design :

- Step 1 : Synthesize analogs with modifications to the benzylpiperazine or chloromethylphenyl moieties.

- Step 2 : Test binding affinity via surface plasmon resonance (SPR) or radioligand assays.

- Step 3 : Correlate activity with computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrrolidine-dione core) . ’s SAR framework for similar dione derivatives provides a methodological template.

Advanced: What computational strategies are effective for predicting its metabolic stability?

Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to model cytochrome P450-mediated oxidation. Pair this with in vitro microsomal assays (e.g., human liver microsomes) to validate predictions. ICReDD’s approach () integrates such computational-experimental feedback loops for efficient metabolite profiling.

Advanced: How to resolve contradictions in solubility and bioavailability data across studies?

Apply multivariate analysis :

- Factor 1 : Assess solvent polarity (via Hansen solubility parameters) and pH-dependent ionization (using pKa determination).

- Factor 2 : Compare bioavailability models (e.g., Caco-2 permeability vs. in vivo pharmacokinetics).

Cross-reference with crystallinity data (PXRD) and particle size distribution (dynamic light scattering), as polymorphic forms significantly impact solubility .

Advanced: What experimental designs are suitable for probing its mechanism of action in neurological targets?

Adopt multi-omics integration :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify target protein modulation.

- Functional assays : Patch-clamp electrophysiology for ion channel effects. ’s crystallographic analysis of analogous piperazine derivatives demonstrates how structural insights can guide mechanistic hypotheses.

Advanced: How to optimize reaction conditions for enantioselective synthesis?

Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric catalysis. Monitor enantiomeric excess (ee) via chiral HPLC or F NMR (if fluorinated auxiliaries are used). ’s reaction path search methods can predict stereochemical outcomes computationally before empirical testing.

Advanced: What strategies mitigate degradation during long-term stability studies?

Implement accelerated stability testing (40°C/75% RH for 6 months) with LC-MS tracking of degradation products. Formulation additives (e.g., antioxidants like BHT) or lyophilization may improve stability. ’s purity standards (≥97%) underscore the need for rigorous impurity profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.